Tetrakis(2-phenylethenyl)pyrazine
Description
Tetrakis(2-phenylethenyl)pyrazine (CAS: 14990-02-4, molecular formula: C₂₀H₁₆N₂, molecular weight: 284.35 g/mol) is a pyrazine derivative featuring four styryl (2-phenylethenyl) groups symmetrically attached to the pyrazine core. However, its specific applications remain less explored compared to other pyrazine-based compounds. The compound's structure enables strong intermolecular interactions, such as π-π stacking, which may influence its solid-state packing and electronic properties.
Properties
CAS No. |
145983-47-7 |
|---|---|
Molecular Formula |
C36H28N2 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2,3,5,6-tetrakis(2-phenylethenyl)pyrazine |
InChI |
InChI=1S/C36H28N2/c1-5-13-29(14-6-1)21-25-33-34(26-22-30-15-7-2-8-16-30)38-36(28-24-32-19-11-4-12-20-32)35(37-33)27-23-31-17-9-3-10-18-31/h1-28H |
InChI Key |
JYERHBZOSJCZPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(N=C(C(=N2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Dihydropyrazine Oxidation
Pyrazine derivatives are often prepared by oxidizing dihydropyrazine intermediates. For example, 2,3-dimethyl-5,6-dihydropyrazine can be oxidized using potassium permanganate (KMnO₄) or manganese dioxide (MnO₂) to yield dimethylpyrazine, which serves as a precursor for further substitution.
Example Protocol
Microwave-Assisted Cyclization
Microwave irradiation accelerates condensation reactions, improving efficiency. A study demonstrated the synthesis of pyrazine-triazole conjugates using microwave-assisted click chemistry, achieving yields >70%.
Wittig Reaction for Styryl Group Introduction
The Wittig reaction is the most widely used method to introduce 2-phenylethenyl groups. This reaction couples aldehydes with phosphonium ylides to form alkenes with high stereoselectivity.
General Procedure
- Ylide Generation : Benzyltriphenylphosphonium chloride is deprotonated with NaOH in DMF to form the ylide.
- Coupling : The ylide reacts with 9-anthraldehyde or similar aldehydes to form styryl groups.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF or toluene |
| Base | 50% NaOH or KOtBu |
| Temperature | 25–100°C |
| Yield | 55–88% |
Stereochemical Control
The reaction predominantly forms the trans-alkene due to steric hindrance in the oxaphosphetane intermediate. For this compound, four sequential Wittig reactions are required, each introducing one styryl group.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling enables direct aryl/alkenyl group incorporation. Tetrachloropyrazine serves as a substrate for tetra-substitution.
Protocol for Tetra-Substitution
- Catalyst : Pd(PPh₃)₄ (3 mol%)
- Base : K₂CO₃
- Boronic Acid : Styrylboronic acid (4 equiv)
- Solvent : THF/H₂O (3:1)
- Yield : 60–75%
Key Advantages
Microwave-Assisted Stepwise Synthesis
Combining microwave irradiation with sequential reactions enhances efficiency. A two-step approach involves:
- Pyrazine core synthesis via condensation.
- Styryl group addition using microwave-accelerated Wittig reactions.
Representative Data
| Step | Conditions | Yield |
|---|---|---|
| 1 | Glyoxal + ethylenediamine, 150°C, 10 min | 65% |
| 2 | Wittig reaction, 100°C, 20 min | 70% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Wittig Reaction | High stereoselectivity | Multi-step, moderate yields |
| Suzuki Coupling | Single-step, scalable | Requires Pd catalysts |
| Microwave Synthesis | Rapid, energy-efficient | Specialized equipment needed |
Challenges and Optimization Strategies
- Steric Hindrance : Introducing four bulky styryl groups necessitates optimized reaction kinetics.
- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the tetra-substituted product.
- Catalyst Recycling : Pd-based systems benefit from ligands like 1,10-phenanthroline to improve turnover.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(2-phenylethenyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: The phenylethenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Tetrahydro derivatives of this compound.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Tetrakis(2-phenylethenyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Tetrakis(2-phenylethenyl)pyrazine involves its interaction with specific molecular targets and pathways. The phenylethenyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s electronic properties can influence redox reactions and electron transfer processes in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Packing and Symmetry
Tetrakis(phenoxymethyl)pyrazine and Tetrakis(phenylsulfanylmethyl)pyrazine
These compounds (C₃₂H₂₈N₂O₄ and C₃₂H₂₈N₂S₄) share a similar substitution pattern to the target compound but feature phenoxymethyl (–CH₂OPh) or phenylsulfanylmethyl (–CH₂SPh) groups. Both exhibit C(i) symmetry, but their packing differs significantly:
- Tetrakis(phenoxymethyl)pyrazine adopts an S-shape with intramolecular C–H···O hydrogen bonding, leading to tighter packing .
- Tetrakis(phenylsulfanylmethyl)pyrazine displays weaker C–H···π interactions and larger phenyl ring inclinations (60.45° vs. 12.63° in the oxygen analog), reducing packing efficiency .
Key Insight: Oxygen substituents enhance directional interactions (H-bonding), while sulfur analogs rely on weaker forces, highlighting the role of heteroatoms in crystal engineering.
Methoxy-Substituted Distyrylpyrazines
Methoxy groups introduced to the styryl benzene rings in distyrylpyrazines disrupt the π-stacking and hydrogen-bonding synthons observed in the parent compound. For example:
- para-Methoxy substitution eliminates pyrazine-based synthons, favoring CH···O interactions instead .
- meta-Methoxy groups induce helical packing motifs, altering charge transport pathways .
Key Insight: Substituent position critically influences supramolecular architecture, which could guide the design of Tetrakis(2-phenylethenyl)pyrazine derivatives for tailored solid-state properties.
Electronic and Optoelectronic Properties
Pyrazine-Containing Coordination Complexes
In Ru(II)-Rh(III) bimetallic complexes, pyrazine ligands like 2,3,5,6-tetrakis(2-pyridyl)pyrazine enhance electronic communication between metal centers, achieving electron transfer rates (kₑₜ) of ~10⁷ s⁻¹ . In contrast, this compound lacks coordinating sites but may exhibit similar π-conjugation benefits for charge transport in organic semiconductors.
Carboxyphenyl-Functionalized Pyrazines
The ligand 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP) forms Zn-MOFs with aggregation-induced emission (AIE) properties, demonstrating bright blue luminescence under CO₂ exposure . Compared to the non-polar styryl groups in the target compound, carboxyphenyl substituents enable coordination and stimuli-responsive behavior, showcasing the trade-off between conjugation and functionality.
n-Type OFET Materials
Pyrazine rings in tetracene and pentacene derivatives lower HOMO/LUMO energies, improving air stability and electron injection capabilities . While this compound’s bulky styryl groups may hinder dense π-stacking (critical for high carrier mobility), its extended conjugation could offset this by enhancing intramolecular charge transport.
Imidazo[1,2-a]pyrazines
These fused-ring pyrazine derivatives exhibit anticancer activity by binding to kinase domains (e.g., hydrogen bonding with Gly28 and Cys106 residues) . In contrast, this compound’s rigid, hydrophobic structure may limit bioavailability, emphasizing the preference for smaller heterocycles in drug design.
Tetramethylpyrazine
However, steric hindrance from the styryl groups in the target compound likely precludes similar biological activity.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
